molecular formula C9H16N2O B14209430 N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide CAS No. 827574-13-0

N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide

Cat. No.: B14209430
CAS No.: 827574-13-0
M. Wt: 168.24 g/mol
InChI Key: UHEYYHPLARVIGY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide is an organic compound with a complex structure that includes both amide and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide typically involves the reaction of N,N-dimethylamine with a suitable precursor that contains the but-2-enamide moiety. One common method involves the use of allylamine and acryloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-[(prop-2-yn-1-yl)amino]but-2-enamide
  • N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enoic acid

Uniqueness

N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

827574-13-0

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N,N-dimethyl-3-(prop-2-enylamino)but-2-enamide

InChI

InChI=1S/C9H16N2O/c1-5-6-10-8(2)7-9(12)11(3)4/h5,7,10H,1,6H2,2-4H3

InChI Key

UHEYYHPLARVIGY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C)C)NCC=C

Origin of Product

United States

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